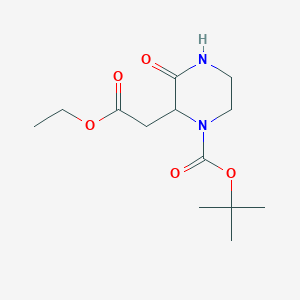

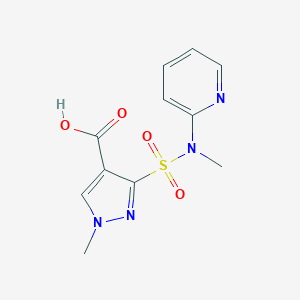

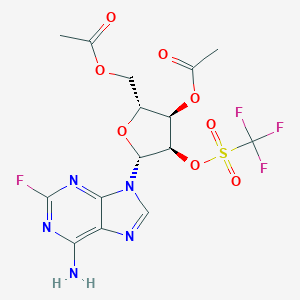

![molecular formula C22H17NO5 B069364 3-{[(9H-芴-9-基甲氧羰基)氨基]-5-羟基苯甲酸} CAS No. 176442-21-0](/img/structure/B69364.png)

3-{[(9H-芴-9-基甲氧羰基)氨基]-5-羟基苯甲酸}

描述

Synthesis Analysis

The synthesis of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid and its derivatives often involves the use of 9-fluorenylmethyl chloroformate and dicyclohexylammonium salt of 1-hydroxybenzotriazole, providing the product in significant yields. This method highlights the compound's role in the preparation of 9-fluorenylmethoxycarbonyl (Fmoc) derivatives of amines and amino acids, fundamental in peptide synthesis (Wardrop & Bowen, 2003).

Molecular Structure Analysis

The molecular structure of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives, such as Fmoc groups, is critical for protecting hydroxy-groups during synthesis, allowing for their selective removal without affecting other sensitive functional groups. This characteristic demonstrates the compound's versatility and utility in complex synthetic pathways (Gioeli & Chattopadhyaya, 1982).

Chemical Reactions and Properties

Chemical reactions involving 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives showcase their ability to participate in various chemical transformations. For instance, Fmoc groups are used to protect amide bonds in peptides, facilitating the synthesis of peptides with difficult sequences by preventing interchain association (Johnson et al., 1993).

Physical Properties Analysis

The physical properties of 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives, such as solubility in common organic solvents and melting points, are foundational for their application in synthetic chemistry. These properties ensure that the derivatives are versatile reagents that can be tailored to various chemical environments (Wardrop & Bowen, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents and under various conditions, make 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid derivatives versatile tools in organic synthesis. Their ability to form stable Fmoc-protected amino acids and peptides underlines their importance in the synthesis of biologically active molecules and the exploration of protein functions (Fields & Noble, 2009).

科学研究应用

肽合成: 该化合物用于肽合成,特别是保护肽中的酰胺键,有助于合成困难序列 (Johnson, Quibell, Owen, & Sheppard, 1993).

氨基酸和胺的试剂: 它可用作胺和氨基酸的 9-芴甲氧羰基 (Fmoc) 衍生物的制备试剂,这在各种合成过程中至关重要 (Wardrop & Bowen, 2003).

非蛋白氨基酸合成: 它用于合成非蛋白氨基酸,如 (S)-(+)-2-氨基-6-(氨基氧基)-己酸,在生化研究中具有应用 (Adamczyk & Reddy, 2001).

生物合成前体: 结构相关的化合物 3-氨基-5-羟基苯甲酸,作为抗生素安萨霉素生物合成的前体 (Ghisalba & Nüesch, 1981).

固相肽合成: 它的衍生物用于固相肽合成,在偶联速度和减少外消旋方面具有优势 (Sivanandaiah, Sureshbabu, & Gangadhar, 1994).

羟基保护: 该化合物中的一部分,芴-9-基甲氧羰基 (Fmoc) 基团,可用于保护有机合成中的羟基 (Gioeli & Chattopadhyaya, 1982).

噻唑衍生物的合成: 它有助于合成噻唑-4-羧酸衍生物,在药物化学中很重要 (Le & Goodnow, 2004).

肽酰胺的固相合成: 它用于肽酰胺的固相合成,展示了其在肽化学中的多功能性 (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).

安全和危害

属性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO5/c24-15-10-13(21(25)26)9-14(11-15)23-22(27)28-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,24H,12H2,(H,23,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBZDECNYLZYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453645 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-hydroxybenzoic acid | |

CAS RN |

176442-21-0 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

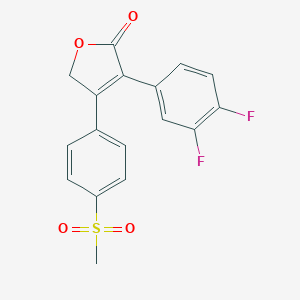

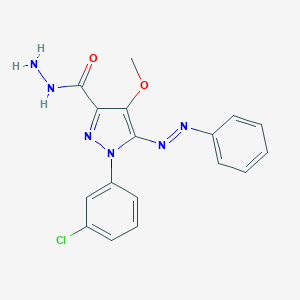

![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)

![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)